Increased Lipophilicity (LogP) for Enhanced Membrane Permeability Compared to Unsubstituted Oxetan-3-amine
The introduction of the 2-methoxycyclopentyl group markedly increases lipophilicity, a critical parameter for passive membrane permeability. N-(2-methoxycyclopentyl)oxetan-3-amine exhibits a calculated LogP of 0.54, whereas the unsubstituted parent compound, oxetan-3-amine, is significantly more hydrophilic with a calculated LogP of -0.8 . This represents a LogP difference of approximately 1.34 units, which, according to well-established drug-likeness guidelines, is a substantial shift that can move a compound from a poorly permeable to a moderately permeable space, thus broadening its utility in CNS and intracellular target programs [1].
Parent LogP = -0.80
Δ LogP ≈ +1.34
| Evidence Dimension | Calculated Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 0.5423 |
| Comparator Or Baseline | Oxetan-3-amine (parent compound): LogP = -0.8 |
| Quantified Difference | Δ LogP ≈ +1.34 |
| Conditions | Calculated using XLogP3 algorithm (PubChem) and vendor-published predicted data |
Why This Matters
A higher LogP is directly correlated with improved passive membrane permeability; a delta of 1.34 log units represents the difference between a compound effectively excluded from cells (LogP -0.8) and one with a potential to cross lipid bilayers, justifying its selection for target classes with intracellular binding sites.
- [1] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. View Source
